molecular formula C21H27NO2S B14196169 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine CAS No. 918668-83-4

4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine

Cat. No.: B14196169
CAS No.: 918668-83-4
M. Wt: 357.5 g/mol
InChI Key: GWQKJPWWKIHYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is a chemical compound known for its unique structure and properties It consists of a morpholine ring attached to a benzenesulfinyl group and a phenylbutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of benzenesulfinyl chloride with 3-methyl-1-phenylbutan-2-amine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

918668-83-4

Molecular Formula

C21H27NO2S

Molecular Weight

357.5 g/mol

IUPAC Name

4-[1-(benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine

InChI

InChI=1S/C21H27NO2S/c1-17(2)20(22-13-15-24-16-14-22)21(18-9-5-3-6-10-18)25(23)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3

InChI Key

GWQKJPWWKIHYNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)S(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.